molecular formula C12H18O B1222043 2-tert-Butyl-4-ethylphenol CAS No. 96-70-8

2-tert-Butyl-4-ethylphenol

Cat. No.: B1222043
CAS No.: 96-70-8
M. Wt: 178.27 g/mol
InChI Key: LZHCVNIARUXHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-4-ethylphenol is an organic compound with the molecular formula C₁₂H₁₈O. It is a phenolic compound characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Scientific Research Applications

2-tert-Butyl-4-ethylphenol has a wide range of applications in scientific research:

    Analytical Chemistry: Used as an analytical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

    Medicine: Explored for its biocidal properties, particularly in preventing bacterial and fungal growth in medical textiles and wound dressings.

    Environmental Science: Researched for its antioxidant properties to protect environmental samples from oxidative degradation.

    Materials Science: Used in stabilizing polymers against thermal and oxidative degradation, prolonging the life of materials in industries like automotive and construction.

    Food Industry: Utilized as an antioxidant to prevent the oxidation of food products.

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-4-ethylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. One of the primary interactions is with reactive oxygen species (ROS), where this compound acts as a scavenger, neutralizing these harmful molecules. Additionally, it can interact with enzymes such as cytochrome P450, influencing their activity and potentially altering metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of certain signaling pathways that are involved in inflammation and oxidative stress responses. This inhibition can lead to reduced expression of pro-inflammatory genes and decreased production of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in the production of ROS, thereby reducing oxidative stress. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained antioxidant effects, but its impact may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial antioxidant effects, protecting cells from oxidative damage. At high doses, this compound can have toxic or adverse effects, including potential disruption of endocrine functions and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant activity. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo hydroxylation and other metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall efficacy and safety of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and its ability to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can exert its antioxidant effects by neutralizing ROS and protecting mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butyl-4-ethylphenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isobutylene and ethylene in the presence of an acid catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol is subjected to alkylation with isobutylene and ethylene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified through distillation and crystallization processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones, which are important intermediates in the synthesis of dyes and pharmaceuticals.

    Esterification: This compound can react with carboxylic acids to form esters, which are used in various industrial applications.

    Nucleophilic Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Carboxylic Acids: For esterification reactions, carboxylic acids such as acetic acid are used.

    Nucleophiles: Nucleophiles like alkoxides and amines are used in substitution reactions.

Major Products:

    Quinones: Formed through oxidation reactions.

    Esters: Formed through esterification reactions.

    Substituted Phenols: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, known for its antioxidant properties.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    4-tert-Butylcatechol: A phenolic compound with antioxidant properties, used in polymer stabilization.

Uniqueness: 2-tert-Butyl-4-ethylphenol is unique due to the presence of both a tert-butyl group and an ethyl group, which provides a balance of steric hindrance and reactivity. This makes it an effective antioxidant with specific applications in various industries.

Properties

IUPAC Name

2-tert-butyl-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHCVNIARUXHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044581
Record name 2-tert-Butyl-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale brown solid; mp = 28-32 deg C; [MSDSonline]
Record name 2-t-Butyl-4-ethylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3167
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

250 °C @ 760 MM HG
Record name 2-T-BUTYL-4-ETHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALC; INSOL IN ALKALI
Record name 2-T-BUTYL-4-ETHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

96-70-8
Record name 2-tert-Butyl-4-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-t-Butyl-4-ethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1,1-dimethylethyl)-4-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butyl-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4-ethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYL-4-ETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P944B16873
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-T-BUTYL-4-ETHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

23 °C
Record name 2-T-BUTYL-4-ETHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-4-ethylphenol
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl-4-ethylphenol
Reactant of Route 3
Reactant of Route 3
2-tert-Butyl-4-ethylphenol
Reactant of Route 4
2-tert-Butyl-4-ethylphenol
Reactant of Route 5
Reactant of Route 5
2-tert-Butyl-4-ethylphenol
Reactant of Route 6
Reactant of Route 6
2-tert-Butyl-4-ethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.